The synthesis of Cimoxatone involves several critical steps:
Cimoxatone's molecular structure features several important components:
Cimoxatone undergoes several significant chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Cimoxatone acts as a reversible inhibitor of monoamine oxidase A, which plays a crucial role in the degradation of monoamines such as serotonin and dopamine. By inhibiting MAO-A:
Studies have demonstrated that after administration, Cimoxatone effectively reduces plasma prolactin levels in humans by influencing dopamine dynamics within the hypothalamus .
Cimoxatone possesses several key physical and chemical properties:
These properties are essential for understanding how Cimoxatone behaves in biological systems and its potential therapeutic applications .
Cimoxatone has been explored for various scientific applications:
Cimoxatone (MD 780515) operates as a reversible inhibitor of monoamine oxidase-A (RIMA), distinguishing it mechanistically from irreversible MAO inhibitors through its competitive binding kinetics. This reversibility enables the inhibitor to occupy the MAO-A active site without forming permanent covalent bonds with the flavin adenine dinucleotide (FAD) cofactor. Consequently, substrate competition can displace cimoxatone, allowing MAO-A enzymatic activity to resume once the inhibitor concentration diminishes. This pharmacological property significantly reduces the risk of hypertensive crises ("cheese reaction") associated with irreversible MAO inhibitors, as dietary tyramine can competitively displace cimoxatone from the enzyme [2] [4] [6].
The inhibitor exhibits exceptional selectivity for the MAO-A isoform (IC~50~ ≈ 10-50 nM) over MAO-B (IC~50~ > 10,000 nM), with a selectivity ratio exceeding 200-fold. This selectivity arises from cimoxatone's molecular architecture, which aligns optimally with the MAO-A substrate cavity but experiences steric and electrostatic incompatibility with the narrower entrance gorge of MAO-B. Biochemical analyses confirm that cimoxatone achieves >90% MAO-A inhibition at therapeutic concentrations while minimally affecting platelet MAO-B activity, preserving crucial dopamine metabolism in glial cells [3] [6] [9].
Table 1: Selectivity Profile of Cimoxatone Against MAO Isoforms
Parameter | MAO-A | MAO-B |
---|---|---|
IC~50~ (nM) | 15-30 | >10,000 |
Selectivity Ratio | 1 | >200 |
Reversibility Timeframe | <24 hours | N/A |
Primary Neurotransmitters Affected | Serotonin, Norepinephrine | Phenylethylamine, Benzylamine |
Ex vivo studies demonstrate cimoxatone's binding kinetics follow a tight-binding model, where the inhibitor-enzyme complex (EI) dissociation constant (K~i~) falls within the low nanomolar range. This tight binding contributes to its prolonged duration of action despite reversible inhibition, with significant MAO-A suppression observed for approximately 12-24 hours post-administration in rodent models. The reversibility profile positions cimoxatone as a pharmacologically safer alternative to first-generation MAO inhibitors like phenelzine, particularly regarding dietary interactions and antidepressant efficacy onset [3] [9].
Cimoxatone's molecular structure (C~19~H~18~N~2~O~4~; MW 338.36 g/mol) features three critical domains that govern its MAO-A binding affinity: 1) the 5-methoxymethyl oxazolidinone moiety, 2) the phenoxy methylene bridge, and 3) the meta-substituted benzonitrile group. X-ray crystallography studies of related MAO-A inhibitors reveal that the oxazolidinone carbonyl oxygen forms a crucial hydrogen bond with the hydroxyl group of Tyr407 in the MAO-A active site, while the methoxymethyl side chain extends into a hydrophobic subpocket lined by Ile335 and Phe352 residues [7] [9].
The benzonitrile group contributes substantially to binding through π-π stacking interactions with Tyr444 and hydrophobic contacts with Phe208. This orientation positions the nitrile group near the enzyme's FAD cofactor without impeding electron transfer. The phenoxy methylene linker provides optimal spatial separation (approximately 8-10 Å) between the oxazolidinone and benzonitrile moieties, enabling simultaneous engagement with both hydrophobic subpockets. Molecular dynamics simulations indicate that substituting this linker with shorter chains reduces inhibitory potency by >80%, confirming its critical role in maintaining optimal binding geometry [7] [9].
Table 2: Key Structural Elements and Their Roles in MAO-A Inhibition
Structural Domain | Chemical Features | Interaction with MAO-A |
---|---|---|
5-Methoxymethyl oxazolidinone | Hydrogen bond acceptor/donor | H-bond with Tyr407; hydrophobic fit in Ile335/Phe352 pocket |
Phenoxy methylene bridge | Flexible ether linkage | Optimal spacing (8.2 Å) between domains |
m-Benzenenitrile | π-electron system; polar nitrile | π-π stacking with Tyr444; hydrophobic contact with Phe208 |
Stereochemical configuration | (R)-enantiomer preferred | Enhanced binding affinity (3-fold vs. S-form) |
The stereochemical configuration significantly influences cimoxatone's inhibitory strength, with the (R)-enantiomer demonstrating approximately threefold greater potency than the (S)-form. This enantioselectivity arises from the chiral oxazolidinone center, where the (R)-configuration optimally orients the methoxymethyl group toward a hydrophobic cleft unavailable to the (S)-enantiomer. Structure-activity relationship (SAR) analyses show that modifications to the methoxymethyl group (e.g., ethoxymethyl or methyl substitution) reduce potency by 5- to 20-fold, confirming its essential role in high-affinity MAO-A binding [7] [9].
Through selective MAO-A inhibition, cimoxatone modulates central monoamine neurotransmission by elevating synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). MAO-A predominantly metabolizes 5-HT and NE in neuronal terminals, while both isoforms contribute to DA breakdown. Cimoxatone administration (20 mg/kg orally in rats) produces a 60-80% increase in cortical 5-HT levels within 2 hours, as measured by microdialysis. This elevation corresponds with a parallel reduction (>50%) in the primary serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), confirming decreased oxidative deamination [3] [6] [9].
Noradrenergic pathways exhibit similar modulation, with cimoxatone increasing hypothalamic NE concentrations by 40-60% while reducing the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol sulfate (MHPG-SO~4~) by approximately 70%. Dopaminergic effects display regional specificity: striatal DA increases modestly (20-30%), while prefrontal cortical DA rises more substantially (50-70%), reflecting differential MAO-A expression in these brain regions. The metabolite-to-parent ratios (DOPAC/DA and HVA/DA) decrease by 40-60%, providing biochemical evidence of reduced dopamine turnover [3] [6] [9].
Table 3: Neurochemical Effects of Cimoxatone in Rat Brain Regions
Neurotransmitter Pathway | Brain Region | Change in Neurotransmitter | Metabolite Reduction |
---|---|---|---|
Serotonergic (5-HT) | Prefrontal cortex | +65-80% | 5-HIAA: -55-70% |
Noradrenergic (NE) | Hypothalamus | +40-60% | MHPG-SO~4~: -60-75% |
Dopaminergic (DA) | Prefrontal cortex | +50-70% | DOPAC: -45-60% |
Dopaminergic (DA) | Striatum | +20-30% | HVA: -35-50% |
Cimoxatone potentiates serotonergic neurotransmission functionally, demonstrated by its ability to enhance serotonin-induced anorexia in rodent models. When co-administered with 5-HT (1 mg/kg subcutaneously), cimoxatone (20 mg/kg orally) significantly amplifies and prolongs the anorectic response at 2 hours post-dosing. This pharmacodynamic interaction confirms functional consequences of MAO-A inhibition beyond mere neurotransmitter accumulation. Interestingly, this potentiation diminishes by 24 hours despite sustained MAO-A inhibition, suggesting compensatory adaptive mechanisms in feeding regulation pathways [3] [4].
The neuroendocrine effects further validate central monoamine modulation, as evidenced by cimoxatone's alteration of diurnal prolactin rhythms. By enhancing serotonin tone, cimoxatone administration increases prolactin secretion during light phases but attenuates the nocturnal surge, demonstrating bidirectional modulation dependent on endogenous serotonin release patterns. This precise neurotransmitter control underlies cimoxatone's investigational interest as an antidepressant with potentially favorable neuromodulatory properties [9] [10].
Table 4: Compound Synonyms and Identifiers
Identifier Type | Designation |
---|---|
IUPAC Name | 3-[[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]benzonitrile |
CAS Registry Number | 73815-11-9 |
Synonyms | MD 780515; α-(p-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)-m-tolunitrile; 3-({4-[5-(Methoxymethyl)-2-oxooxazolidin-3-yl]phenoxy}methyl)benzonitrile |
Molecular Formula | C~19~H~18~N~2~O~4~ |
Molecular Weight | 338.36 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7